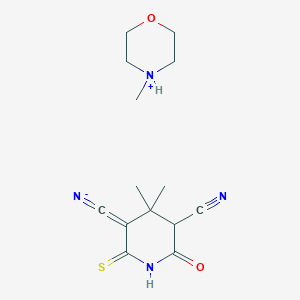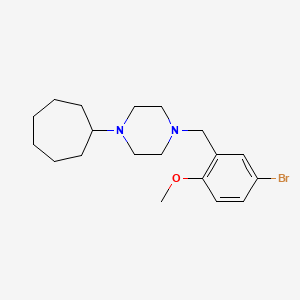
4-(phenylsulfonyl)-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Phenylsulfonyl)-1-piperazinecarboxamide, also known as PSPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. PSPC is a piperazine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
作用机制
The exact mechanism of action of 4-(phenylsulfonyl)-1-piperazinecarboxamide is not fully understood. However, studies have suggested that 4-(phenylsulfonyl)-1-piperazinecarboxamide may act as an allosteric modulator of MRP1, binding to a site on the protein that is distinct from the drug-binding site. This results in a conformational change in MRP1, leading to increased drug efflux. 4-(phenylsulfonyl)-1-piperazinecarboxamide has also been shown to inhibit the activity of CK2 by binding to the ATP-binding site of the enzyme.
Biochemical and Physiological Effects
4-(phenylsulfonyl)-1-piperazinecarboxamide has been shown to have several biochemical and physiological effects. It has been reported to increase the efflux of drugs from cells by modulating the activity of MRP1. 4-(phenylsulfonyl)-1-piperazinecarboxamide has also been shown to inhibit the activity of CK2, leading to decreased cell proliferation and increased apoptosis. Additionally, 4-(phenylsulfonyl)-1-piperazinecarboxamide has been reported to have antitumor activity, making it a potential candidate for cancer therapy.
实验室实验的优点和局限性
One advantage of 4-(phenylsulfonyl)-1-piperazinecarboxamide is its potential as a modulator of MRP1, which is a target for overcoming multidrug resistance in cancer therapy. Additionally, 4-(phenylsulfonyl)-1-piperazinecarboxamide has been shown to inhibit the activity of CK2, making it a potential candidate for the treatment of various diseases such as cancer and neurodegenerative disorders. However, one limitation of 4-(phenylsulfonyl)-1-piperazinecarboxamide is its potential toxicity, which needs to be carefully evaluated in preclinical studies.
未来方向
There are several future directions for further research on 4-(phenylsulfonyl)-1-piperazinecarboxamide. One area of research could focus on the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research could focus on the development of 4-(phenylsulfonyl)-1-piperazinecarboxamide analogs with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of 4-(phenylsulfonyl)-1-piperazinecarboxamide and its potential applications in drug discovery and development.
合成方法
Several methods have been reported for the synthesis of 4-(phenylsulfonyl)-1-piperazinecarboxamide. One of the most commonly used methods involves the reaction of piperazine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with isocyanic acid to yield 4-(phenylsulfonyl)-1-piperazinecarboxamide. Other methods include the reaction of piperazine with phenylsulfonyl isocyanate and the reaction of piperazine with phenylsulfonyl azide.
科学研究应用
4-(phenylsulfonyl)-1-piperazinecarboxamide has been found to have potential applications in drug discovery and development. It has been reported to act as a modulator of the multidrug resistance protein 1 (MRP1), which is a membrane transporter that plays a crucial role in the efflux of drugs from cells. 4-(phenylsulfonyl)-1-piperazinecarboxamide has also been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Additionally, 4-(phenylsulfonyl)-1-piperazinecarboxamide has been reported to have antitumor activity, making it a potential candidate for cancer therapy.
属性
IUPAC Name |
4-(benzenesulfonyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c12-11(15)13-6-8-14(9-7-13)18(16,17)10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDFWNDWFPXRIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)N)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzenesulfonyl)piperazine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-diethyl-1-[5-(2-naphthyl)-1,2,4-triazin-3-yl]-3-pyrrolidinamine](/img/structure/B6076201.png)
![N-(2,3-dimethylphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6076203.png)
![1-[cyclohexyl(methyl)amino]-3-[2-({[(2-isopropyl-1,3-thiazol-4-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6076211.png)
![2-[(3-chloro-2-methylphenyl)amino]-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6076214.png)

![5-allyl-2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6076242.png)

![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}cyclohexanecarboxamide](/img/structure/B6076258.png)
![7-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6076262.png)
![(1S*,4S*)-2-(3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}propanoyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6076269.png)
![N-[4-(dimethylamino)phenyl]-3-iodobenzamide](/img/structure/B6076276.png)
![2-hydroxyphenyl hydrogen {(4-ethoxyphenyl)[(4-methylphenyl)amino]methyl}phosphonate](/img/structure/B6076279.png)
![methyl 4-[5-methyl-4-({2-[2-(2-pyridinyl)ethyl]-1-piperidinyl}methyl)-1,3-oxazol-2-yl]benzoate](/img/structure/B6076301.png)